![molecular formula C22H27Br2IN6O3 B14451417 (NE)-N-[[1-[3-[4-[(E)-hydroxyiminomethyl]pyridin-1-ium-1-yl]propyl]pyridin-1-ium-4-yl]methylidene]hydroxylamine;(NE)-N-[(1-methylpyridin-1-ium-2-yl)methylidene]hydroxylamine;dibromide;iodide CAS No. 74195-61-2](/img/structure/B14451417.png)
(NE)-N-[[1-[3-[4-[(E)-hydroxyiminomethyl]pyridin-1-ium-1-yl]propyl]pyridin-1-ium-4-yl]methylidene]hydroxylamine;(NE)-N-[(1-methylpyridin-1-ium-2-yl)methylidene]hydroxylamine;dibromide;iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridinium, 2-formyl-1-methyl-, iodide, oxime mixed with 1,1’-trimethylenebis(4-formylpyridinium), dibromide, dioxime (1:1) is a complex chemical compound that belongs to the class of pyridinium salts. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The unique structure of this compound allows it to participate in a variety of chemical reactions, making it a valuable substance for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyridinium, 2-formyl-1-methyl-, iodide, oxime mixed with 1,1’-trimethylenebis(4-formylpyridinium), dibromide, dioxime (1:1) involves multiple steps. The initial step typically includes the formation of pyridinium salts through the reaction of pyridine derivatives with appropriate halides. For instance, 2-formyl-1-methylpyridinium iodide can be synthesized by reacting 2-formylpyridine with methyl iodide under controlled conditions . Similarly, 1,1’-trimethylenebis(4-formylpyridinium) dibromide can be prepared by reacting 4-formylpyridine with 1,3-dibromopropane .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of automated reactors and purification systems to isolate the desired product. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Pyridinium, 2-formyl-1-methyl-, iodide, oxime mixed with 1,1’-trimethylenebis(4-formylpyridinium), dibromide, dioxime (1:1) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce reduced pyridinium derivatives .
Scientific Research Applications
Pyridinium, 2-formyl-1-methyl-, iodide, oxime mixed with 1,1’-trimethylenebis(4-formylpyridinium), dibromide, dioxime (1:1) has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as enzyme inhibition and drug delivery.
Industry: Utilized in the production of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s unique structure allows it to interact with various biological molecules, leading to diverse effects .
Comparison with Similar Compounds
Similar Compounds
- Pyridinium, 1,2-dimethyl-, iodide
- 4-Formyl-1-methylpyridinium benzenesulfonate
- Pyridinium, 2-formyl-1-methyl-, iodide
Uniqueness
Pyridinium, 2-formyl-1-methyl-, iodide, oxime mixed with 1,1’-trimethylenebis(4-formylpyridinium), dibromide, dioxime (1:1) is unique due to its mixed composition and the presence of both iodide and dibromide salts.
Properties
CAS No. |
74195-61-2 |
|---|---|
Molecular Formula |
C22H27Br2IN6O3 |
Molecular Weight |
710.2 g/mol |
IUPAC Name |
(NE)-N-[[1-[3-[4-[(E)-hydroxyiminomethyl]pyridin-1-ium-1-yl]propyl]pyridin-1-ium-4-yl]methylidene]hydroxylamine;(NE)-N-[(1-methylpyridin-1-ium-2-yl)methylidene]hydroxylamine;dibromide;iodide |
InChI |
InChI=1S/C15H16N4O2.C7H8N2O.2BrH.HI/c20-16-12-14-2-8-18(9-3-14)6-1-7-19-10-4-15(5-11-19)13-17-21;1-9-5-3-2-4-7(9)6-8-10;;;/h2-5,8-13H,1,6-7H2;2-6H,1H3;3*1H |
InChI Key |
NTEBFWUMCZQONE-UHFFFAOYSA-N |
Isomeric SMILES |
C[N+]1=CC=CC=C1/C=N/O.C1=C[N+](=CC=C1/C=N/O)CCC[N+]2=CC=C(C=C2)/C=N/O.[Br-].[Br-].[I-] |
Canonical SMILES |
C[N+]1=CC=CC=C1C=NO.C1=C[N+](=CC=C1C=NO)CCC[N+]2=CC=C(C=C2)C=NO.[Br-].[Br-].[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


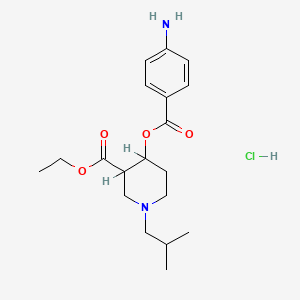

![2-Methylidene-1,4,6-trioxaspiro[4.4]nonane](/img/structure/B14451353.png)
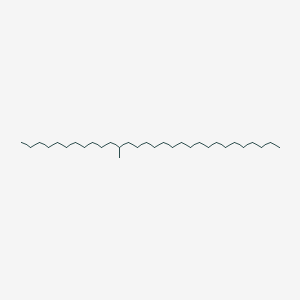
![Thiophene, 2-[(2-propenyloxy)methyl]-](/img/structure/B14451363.png)
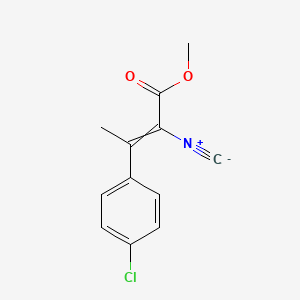


![N-[5-(diethylamino)pentan-2-yl]-6-(dimethylamino)pyridine-3-carboxamide;phosphoric acid](/img/structure/B14451395.png)
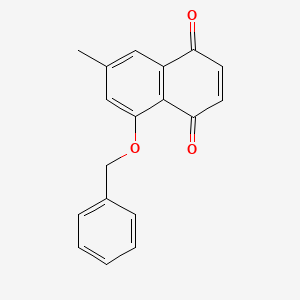
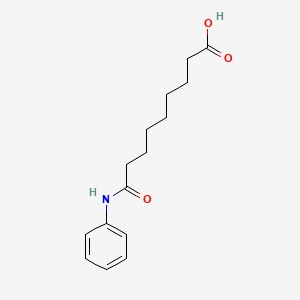
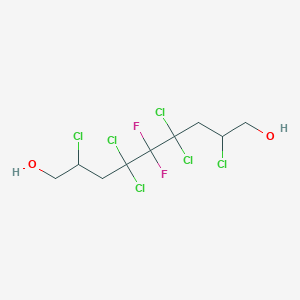

![2,6,6-Trimethylbicyclo[3.1.1]hept-1-ene-3-peroxol](/img/structure/B14451427.png)
